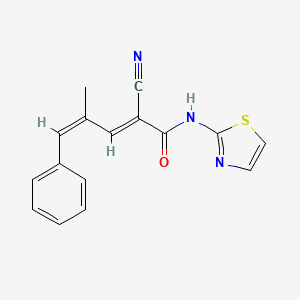

![molecular formula C18H13BrN2O2S2 B2551960 1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 942920-42-5](/img/structure/B2551960.png)

1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

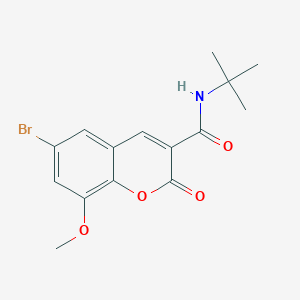

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The specific structure of “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” is not detailed in the available resources.Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . The specific chemical reactions involving “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The specific physical and chemical properties of “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis

This compound plays a significant role in the field of organic chemistry, particularly in the synthesis of various derivatives via Suzuki cross-coupling reactions . The reaction conditions are mild and functional group tolerant, making it an ideal reagent for such processes .

Non-Linear Optical Properties

The compound and its derivatives have been studied for their non-linear optical properties . These properties are crucial in the field of optoelectronics, including the development of high-speed data transmission systems and optical switches.

Pharmacological Applications

Thieno[2,3-b]pyridine derivatives, which include this compound, have been found to exhibit a broad range of pharmacological activities . These include:

Anticancer Activity: These compounds have shown potential in cancer treatment .

Antiviral Activity: They have also been studied for their antiviral properties .

Anti-Inflammatory Activity: These compounds have demonstrated anti-inflammatory effects .

Antimicrobial Activity: They have been used in the development of antimicrobial agents .

Antidiabetic Activity: These compounds have shown potential in the treatment of diabetes .

Antihypertensive Activity: They have been studied for their potential in treating hypertension .

Osteogenic Activity: These compounds have shown potential in promoting bone growth .

Treatment of CNS Disorders: They have been studied for their potential in treating central nervous system disorders .

Catalysis

The compound’s coordinative capability makes it an excellent candidate for use in catalysis .

Encapsulation

Due to its unique structure, the compound can be used in encapsulation processes .

Transport-Separation

The compound can play a role in transport-separation processes .

Magneto-Chemistry

The compound can be used in the field of magneto-chemistry .

Fungicide, Pesticides, Insecticide, and Bactericides

Schiff bases based compounds, which include this compound, have been employed as fungicide, pesticides, insecticide, and bactericides .

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway, which plays an essential role in various types of tumors . The specific mechanism of action for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” is not explicitly mentioned in the available resources.

Direcciones Futuras

1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR have development prospects . They could be beneficial for subsequent optimization due to their low molecular weight . The specific future directions for “1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-” are not detailed in the available resources.

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S2/c1-12-2-4-13(5-3-12)25(22,23)21-10-7-15-14(6-9-20-18(15)21)17-16(19)8-11-24-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHXYAIKTCQGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C(C=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)